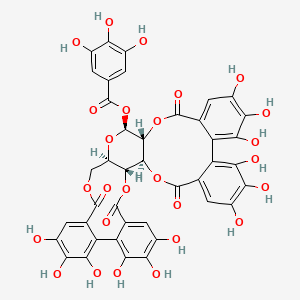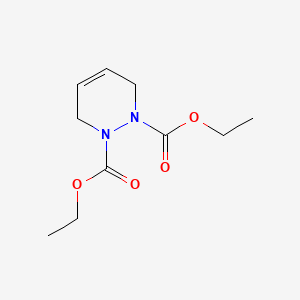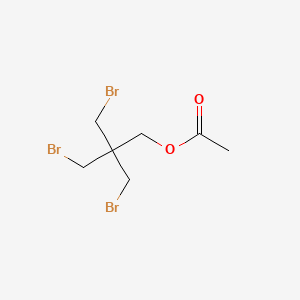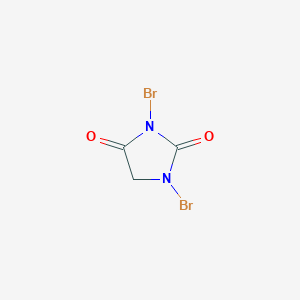
Casuarictin
Overview
Description
Casuarictin is an ellagitannin, a type of hydrolysable tannin, found in various plant species such as Casuarina and Stachyurus . It is formed from two hexahydroxydiphenic acid units and one gallic acid unit linked to a glucose molecule . This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Casuarictin can be synthesized through the oxidation of tellimagrandin II, which is itself formed from pentagalloyl glucose . The process involves the formation of hexahydroxydiphenic acid units that are esterified to a glucose molecule.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of plant materials using alcohol solutions. For instance, leaves of stachyuraceae plants can be extracted with an alcohol solution, followed by concentration and purification steps .
Chemical Reactions Analysis
Types of Reactions: Casuarictin undergoes various chemical reactions, including hydrolysis, oxidation, and complex formation with proteins .
Common Reagents and Conditions:
Hydrolysis: Acidic or alkaline conditions can hydrolyze this compound to yield ellagic acid.
Complex Formation: this compound can form stable complexes with proteins, such as secretory phospholipase A2, under physiological conditions.
Major Products:
Ellagic Acid: Formed through hydrolysis.
Pedunculagin and Castalagin: Formed through oxidative transformations.
Scientific Research Applications
Casuarictin has a wide range of scientific research applications:
Mechanism of Action
Casuarictin exerts its effects through multiple mechanisms:
Enzyme Inhibition: Inhibits enzymes such as secretory phospholipase A2 by forming stable complexes.
Antioxidant Activity: Acts as an antioxidant, neutralizing free radicals and reducing oxidative stress.
Protein Stabilization: Interacts with proteins like presenilin stabilization factor like protein, potentially reducing the formation of amyloid-beta plaques in Alzheimer’s disease.
Comparison with Similar Compounds
Casuarictin is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:
Tellimagrandin II: A precursor in the synthesis of this compound.
Pedunculagin: Formed from this compound through the loss of a gallate group.
Castalagin: Formed from this compound through glucose pyranose ring opening.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
IUPAC Name |
[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRFKGRMQVLMKA-JIZJWZDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000730 | |
| Record name | Casuarictin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
936.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79786-00-8, 96292-46-5 | |
| Record name | Casuarictin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079786008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sanguiin h 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096292465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Casuarictin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















